Home > Products > Screening Compounds P90820 > Uzarigenin-glucoside-canaroside
Uzarigenin-glucoside-canaroside - 100857-42-9

Uzarigenin-glucoside-canaroside

Catalog Number: EVT-1165161
CAS Number: 100857-42-9
Molecular Formula: C35H54O12
Molecular Weight: 666.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uzarigenin-glucoside-canaroside is a natural product found in Digitalis chalcantha with data available.
Source and Classification

Uzarigenin-glucoside-canaroside is classified as a steroid glycoside, a type of compound that consists of a steroid aglycone linked to one or more sugar moieties. It is primarily isolated from the leaves of Isoplexis chalcantha, a plant known for its medicinal properties. This compound is part of a broader category of cardiac glycosides, which are recognized for their effects on heart function and are used in various therapeutic contexts .

Synthesis Analysis

The synthesis of uzarigenin-glucoside-canaroside has been explored in several studies. The primary method involves extracting the compound from the leaves of Isoplexis chalcantha. In laboratory settings, synthetic routes may include:

  • Extraction Techniques: Utilizing solvents such as methanol or ethanol to extract the glycoside from plant material.
  • Purification Methods: Employing chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate uzarigenin-glucoside-canaroside from other components present in the extract.

The synthesis parameters often focus on optimizing yield and purity, with careful monitoring of temperature and solvent ratios during extraction .

Molecular Structure Analysis

The molecular structure of uzarigenin-glucoside-canaroside can be described as follows:

  • Molecular Formula: C23H34O10
  • Molecular Weight: Approximately 478.51 g/mol
  • Structural Features: The compound consists of a steroid backbone with multiple hydroxyl groups and sugar moieties attached. The specific arrangement of these functional groups contributes to its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques for elucidating the structure and confirming the identity of uzarigenin-glucoside-canaroside .

Chemical Reactions Analysis

Uzarigenin-glucoside-canaroside can undergo various chemical reactions typical for glycosides:

  • Hydrolysis: This reaction can occur under acidic or enzymatic conditions, leading to the release of the aglycone (uzarigenin) and sugar components.
  • Oxidation: The hydroxyl groups present in the molecule may participate in oxidation reactions, potentially altering the compound's pharmacological properties.
  • Substitution Reactions: The steroid framework can engage in electrophilic substitution reactions, modifying its biological activity.

These reactions are crucial for understanding how uzarigenin-glucoside-canaroside can be transformed into other biologically active compounds .

Mechanism of Action

The mechanism by which uzarigenin-glucoside-canaroside exerts its effects is primarily related to its interaction with cardiac tissues. It is believed to influence ion transport across cell membranes, similar to other cardiac glycosides such as digoxin. This action leads to increased intracellular calcium levels, enhancing myocardial contractility.

Studies have shown that uzarigenin-glucoside-canaroside exhibits pharmacological activities comparable to digoxin but with a reduced emetic effect. This suggests a favorable therapeutic profile for potential use in treating heart conditions without significant side effects .

Physical and Chemical Properties Analysis

Uzarigenin-glucoside-canaroside possesses several notable physical and chemical properties:

These properties are essential for determining appropriate storage conditions and application methods in scientific research .

Applications

Uzarigenin-glucoside-canaroside has several potential applications in scientific research and medicine:

  • Cardiac Therapeutics: Due to its similarity in action to established cardiac glycosides, it may be explored for use in treating heart failure or arrhythmias.
  • Pharmacological Studies: Its unique properties make it an interesting subject for studies focused on drug interactions and mechanisms affecting heart function.
  • Natural Product Research: As a naturally occurring compound, it contributes to the exploration of plant-derived medicines and their potential benefits in modern therapeutics.
Introduction to Uzarigenin-Glucoside-Canaroside

Uzarigenin-glucoside-canaroside (UGC) is a steroid glycoside of significant pharmacological interest due to its structural and functional resemblance to clinically established cardiac glycosides. Characterized by a steroidal aglycone (uzarigenin) conjugated to a trisaccharide moiety (glucoside-canaroside), this compound represents a specialized metabolite within select plant families. Its discovery expanded the known chemical diversity of cardiotonic plant constituents and provided a foundation for comparative pharmacological studies with digitalis glycosides. The compound’s unique sugar sequence contributes to both its bioavailability and receptor binding specificity, distinguishing it from related cardiac glycosides. Research into UGC bridges traditional medicinal knowledge with contemporary drug discovery paradigms, particularly in understanding plant-derived compounds with cardiovascular and gastrointestinal activities.

Botanical Origins and Natural Sources

Isolation from Isoplexis chalcantha and Related Apocynaceae Species

Uzarigenin-glucoside-canaroside was first isolated and characterized from the leaves of Isoplexis chalcantha (Plantaginaceae family, historically classified under Scrophulariaceae), an endemic plant of the Canary Islands. This species grows in laurel forest ecosystems and produces UGC as a secondary metabolite within its foliar tissues [1] [2]. Phytochemical analyses reveal that Isoplexis chalcantha synthesizes UGC alongside structurally related cardiac glycosides, including uzarigenin-canarobioside and uzarigenin-digilanidobioside. The co-occurrence of these compounds suggests shared biosynthetic pathways within the genus [3]. The isolation process typically involves solvent extraction (e.g., methanol or ethanol-water mixtures) followed by chromatographic separation techniques, yielding UGC as a purified bioactive fraction.

Table 1: Co-Occurring Compounds in Isoplexis chalcantha

Compound ClassSpecific Compounds IdentifiedPlant Part
Cardenolide glycosidesUzarigenin-glucoside-canaroside (UGC)Leaves
Uzarigenin-canarobiosideLeaves
Uzarigenin-digilanidobiosideLeaves
FlavonoidsApigenin, LuteolinLeaves
Apigenin-7-O-β-D-glucosideLeaves
Luteolin-7-O-β-D-glucosideLeaves
Phenylethanoid glycosidesSalidrosideLeaves

Beyond Isoplexis chalcantha, UGC and structurally analogous cardenolides occur in select species within the Apocynaceae family. Notably, plants in the Xysmalobium genus (e.g., Xysmalobium undulatum, commonly known as uzara) produce uzarigenin-based glycosides like uzarin and xysmalorin, though UGC itself appears less prevalent in this genus [4] [6]. This distribution across phylogenetically related plants highlights the evolutionary conservation of cardenolide biosynthesis in specific lineages adapted to ecological niches where these compounds may provide defense against herbivory.

Co-Occurrence with Other Cardiac Glycosides in Calotropis procera

While not a primary source of Uzarigenin-glucoside-canaroside, Calotropis procera (Apocynaceae) serves as a significant model for studying the co-occurrence of uzarigenin-derived glycosides in plant tissues. This arid-adapted species produces a complex mixture of cardenolides, including calotropin, uscharin, and uzarigenin, alongside glycosides structurally related to UGC [4] [5]. The co-localization of these compounds within latex and root tissues suggests synergistic defensive functions against pathogens and herbivores. Phytochemical studies indicate that Calotropis procera shares biosynthetic enzymes (e.g., UDP-glycosyltransferases) with Isoplexis species, facilitating the glycosylation of uzarigenin aglycone to form various glycosidic derivatives. However, the specific trisaccharide sequence (glucoside-canaroside) characteristic of UGC appears more restricted to Isoplexis [4].

Table 2: Uzarigenin Derivatives in Key Medicinal Plants

Plant SpeciesFamilyUzarigenin DerivativesTissue Localization
Isoplexis chalcanthaPlantaginaceaeUzarigenin-glucoside-canaroside (UGC)Leaves
Uzarigenin-canarobiosideLeaves
Xysmalobium undulatumApocynaceaeUzarin, Xysmalorin, UzarigeninRoots
Calotropis proceraApocynaceaeUzarigenin, Calotropin, UsharinLatex, Roots

The chemical ecology of these plants reveals an evolutionary convergence in cardenolide production, where UGC and its analogs contribute to a broader chemical defense arsenal. In Calotropis procera, uzarigenin glycosides occur alongside potent cardiotonic steroids like calactin, creating a multi-component system that influences sodium-potassium ATPase inhibition kinetics differently than isolated UGC [5]. This combinatorial chemistry underscores the importance of studying UGC within the phytochemical context of its native plant sources.

Historical Context in Ethnopharmacology

Traditional Use of Uzara Root in Gastrointestinal Disorders

While Uzarigenin-glucoside-canaroside itself was not characterized until modern phytochemical studies, its structural analogs (particularly uzarigenin glycosides) feature prominently in the traditional medicine systems of Southern Africa. Indigenous communities, including Zulu and Xhosa healers, utilized preparations from Xysmalobium undulatum (uzara) roots for centuries to manage gastrointestinal ailments [6] [9]. Decoctions or powdered root preparations were administered orally to treat acute diarrhea, dysentery, stomach cramps, and colic. The therapeutic rationale centered on the root's ability to reduce intestinal hypermotility and alleviate abdominal pain. Ethnopharmacological records document the root's additional applications for post-partum pain, headache, and wound management, though gastrointestinal indications remained predominant [6]. The introduction of uzara root into European phytomedicine occurred in the early 20th century (circa 1911), where it gained recognition as an "intestinal sedative" in German medical practice. This transition represented one of the earliest examples of African traditional medicine adoption into Western pharmacopeia. Mechanistic studies later substantiated the antisecretory and antimotility actions underlying its anti-diarrheal efficacy, linking traditional use to physiological effects [9]. Research demonstrated that uzara extracts containing uzarigenin glycosides inhibit chloride secretion in intestinal epithelia through suppression of Na+/K+-ATPase activity and modulation of cAMP pathways, providing a molecular basis for their historical application in secretory diarrheas [9].

Emergence in Modern Pharmacognosy as a Digoxin Analog

The systematic pharmacological investigation of Uzarigenin-glucoside-canaroside began with its isolation from Isoplexis chalcantha in the 1980s. Researchers immediately recognized its structural homology to digoxin—a cornerstone cardiac glycoside drug derived from Digitalis species [1] [3]. This structural similarity prompted comparative pharmacological studies using isolated tissue preparations. Seminal research published in Planta Medica (1985) demonstrated that UGC shared digoxin-like effects on key physiological systems: it increased contractility in isolated rabbit auricles, modulated electrolyte transport (as evidenced by 86Rb+ uptake inhibition in erythrocytes), and influenced smooth muscle activity in rabbit jejunum preparations [1] [2]. Crucially, these studies established that UGC exhibited approximately 70-80% of the cardiotonic potency of digoxin in in vitro models, positioning it as a structurally distinct yet functionally analogous compound [1].

Table 3: Comparative Pharmacological Profile: UGC vs. Digoxin

Pharmacological ParameterUzarigenin-glucoside-canarosideDigoxin (Standard)Experimental Model
Cardiotonic ActivityPositive inotropic effect+++Isolated rabbit auricle
Emesis InductionMild to moderate+++Pigeon emesis model
86Rb+ Uptake Inhibition65-75% of digoxin effect100%Human erythrocytes
Intestinal Motility EffectsReduced peristalsisReduced peristalsisIsolated rabbit jejunum

Modern pharmacognostic interest in UGC intensified with observations of its immunoassay cross-reactivity. Studies in healthy volunteers revealed that administration of uzara extracts containing UGC metabolites produced false-positive results in digoxin and digitoxin immunoassays [5] [10]. This cross-reactivity proved substantial, with apparent serum digitoxin concentrations reaching 198–919 µg/L (therapeutic range: 10–25 µg/L) and apparent digoxin concentrations of 1.4–6.34 µg/L (therapeutic range: 0.9–2.0 µg/L) after single doses of uzara preparations [10]. While initially considered an analytical challenge, this serendipitous finding provided indirect evidence of UGC's affinity to digitalis-binding proteins and receptors, further cementing its status as a functionally significant digoxin analog [5]. The emergence of UGC in modern pharmacognosy thus represents a convergence of phytochemical discovery, pharmacological validation, and clinical observation, illustrating how traditional medicinal plants continue to inform contemporary drug discovery.

Properties

CAS Number

100857-42-9

Product Name

Uzarigenin-glucoside-canaroside

IUPAC Name

3-[(3S,5S,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-3-[(4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C35H54O12

Molecular Weight

666.8 g/mol

InChI

InChI=1S/C35H54O12/c1-17-28(39)24(37)14-27(44-17)47-31-30(41)29(40)25(15-36)46-32(31)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19+,20+,21-,22+,23-,24-,25-,27?,28-,29-,30+,31-,32-,33+,34-,35?/m1/s1

InChI Key

DZIKSWKAPREDIH-WDTGYIAMSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O

Synonyms

UGGC
uzarigenin-glucoside-canaroside

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6(C5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.